molecular formula C21H19ClN2O3 B2421977 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-94-5

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2421977
CAS No.: 946247-94-5
M. Wt: 382.84
InChI Key: XYSOCJRRECAYGP-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzyl group, a methoxy-methylphenyl group, and a dihydropyridine carboxamide core.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-14-9-10-19(27-2)18(12-14)23-20(25)16-7-5-11-24(21(16)26)13-15-6-3-4-8-17(15)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSOCJRRECAYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorobenzyl and methoxy-methylphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-(2-methoxy-5-methylphenyl)-2-thiourea
  • 1-(2-chlorobenzyl)-3-cyclohexyl-1-methyl-2-thiourea
  • 1-(2-chlorobenzoyl)-3-(2-methoxy-5-methylphenyl)-2-thiourea

Uniqueness

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The compound features a dihydropyridine core, which is often associated with a range of biological activities, including anti-inflammatory and anti-cancer properties. The presence of the chlorobenzyl and methoxy-methylphenyl groups may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity towards these targets can vary significantly based on the structural modifications in the compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Properties

Compounds with dihydropyridine structures have been studied for their anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and modulate immune responses. The exact pathways involved in these effects are still under investigation but may include the inhibition of NF-kB activation or COX enzymes.

Anticancer Potential

The anticancer activity of dihydropyridine derivatives has been documented in various studies. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Studies

  • Study on Antimicrobial Efficacy : A study focused on thiazol-4-one/thiophene-bearing pyrazole derivatives showed promising antimicrobial activity similar to what might be expected from this compound due to structural similarities .
  • Anti-inflammatory Research : Research involving dihydropyridines revealed that modifications could lead to enhanced anti-inflammatory properties by targeting specific inflammatory pathways .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntimicrobialMIC values 0.22 - 0.25 μg/mL against Staphylococcus
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis, inhibition of tumor growth

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